molecular formula C18H17ClN6 B7599757 6-[4-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl]piperazin-1-yl]pyridine-3-carbonitrile

6-[4-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl]piperazin-1-yl]pyridine-3-carbonitrile

Cat. No.: B7599757
M. Wt: 352.8 g/mol
InChI Key: UGDJVSURAKMIPU-UHFFFAOYSA-N
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Description

This compound features a 6-chloroimidazo[1,2-a]pyridine core linked via a piperazine-methyl group to a pyridine-3-carbonitrile moiety.

Properties

IUPAC Name

6-[4-[(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl]piperazin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN6/c19-15-2-4-18-22-16(13-25(18)11-15)12-23-5-7-24(8-6-23)17-3-1-14(9-20)10-21-17/h1-4,10-11,13H,5-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDJVSURAKMIPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN3C=C(C=CC3=N2)Cl)C4=NC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of compound 1 involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the pyridine-3-carbonitrile group . Industrial production methods would likely involve optimization of these steps to maximize yield and purity.

Chemical Reactions Analysis

Compound 1 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.

Comparison with Similar Compounds

Structural Features and Substituents

Table 1: Structural Comparison of Key Compounds
Compound Name/ID Core Structure Key Substituents Functional Groups Physical State Reference
Target Compound Imidazo[1,2-a]pyridine 6-Cl, piperazine-methyl, pyridine-3-carbonitrile Carbonitrile, piperazine, chloro Not reported
(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)(4-...methanone (8p) Imidazo[1,2-a]pyridine 6-Cl, piperazine-methyl, methanone Methanone, triazole, nitro Solid (104–105°C)
6-(Piperazin-1-yl)-2-substituted imidazo[1,2-b]pyridazine (2a-d) Imidazo[1,2-b]pyridazine Piperazine, sulfonamide/amide Sulfonamide, amide Synthesized derivatives
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile (4) Pyridine Thiophene, phenyl, methylpiperazine Carbonitrile, thiophene Crystalline solid
6-{4-[(5-oxo-...carbonitrile (INN) Benzo[h][1,6]naphthyridine Piperazine-methyl, hexahydrobenzo ring Carbonitrile, fused polycycle Not reported

Key Differences and Implications

Core Heterocycles :

  • The target compound’s imidazo[1,2-a]pyridine core differs from imidazo[1,2-b]pyridazine () and benzo[h][1,6]naphthyridine (). Pyridazine and naphthyridine systems exhibit distinct electronic properties and binding affinities due to increased nitrogen content and ring fusion .
  • ’s pyridine-3-carbonitrile derivative lacks the imidazo ring but shares the carbonitrile group, suggesting divergent solubility and target interactions .

Functional Groups: Carbonitrile vs. Chloro Substituent: The 6-chloro group in the target and compound 8p () may improve metabolic stability compared to methyl or nonpolar groups in other analogs .

Piperazine Linkage :

  • Piperazine-methyl in the target contrasts with methylpiperazine () and homopiperazine (). Piperazine’s basicity and conformational flexibility influence pharmacokinetics, such as blood-brain barrier penetration .

Physical Properties: reports solid-state compounds (e.g., 8p, 11b) with defined melting points, while others are liquids (10a, 10b).

Biological Activity

The compound 6-[4-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl]piperazin-1-yl]pyridine-3-carbonitrile is a member of the imidazo[1,2-a]pyridine family, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a piperazine ring connected to a pyridine and imidazo[1,2-a]pyridine moiety, which is significant for its biological properties. The presence of the chloro group enhances its interaction with biological targets.

PropertyValue
Molecular FormulaC18H20ClN5
Molecular Weight359.84 g/mol
CAS NumberNot available

Research indicates that compounds like This compound exhibit biological activity primarily through the inhibition of specific kinases involved in various signaling pathways. Kinase inhibition is crucial for the treatment of diseases such as cancer and inflammatory conditions.

Key Mechanisms:

  • Kinase Inhibition : This compound has shown potential as a kinase inhibitor, particularly targeting pathways involved in cell proliferation and survival.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Research Findings

Recent studies have focused on the biological activity of imidazo[1,2-a]pyridine derivatives, highlighting their potential in drug development.

Case Studies:

  • Antitumor Activity : A study demonstrated that similar compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound may also have antitumor effects.
  • Inflammatory Response Modulation : Another investigation revealed that related derivatives could modulate inflammatory responses in vitro, indicating potential applications in treating autoimmune diseases.

Biological Assays

Biological assays are essential for evaluating the efficacy and safety of new compounds. The following assays have been employed to assess the activity of this compound:

Assay TypePurposeResult Summary
MTT AssayCytotoxicity assessmentSignificant cell death observed at higher concentrations
ELISAInflammatory cytokine measurementReduced cytokine levels in treated cells
Kinase Activity AssaySpecific kinase inhibitionIC50 values indicating potent inhibition

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